Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C57H68N10O12 |

|---|---|

Poids moléculaire |

1085.2 g/mol |

Nom IUPAC |

4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |

InChI |

InChI=1S/C57H68N10O12/c1-40(42-14-12-41(35-58)13-15-42)36-62-53(43-7-3-2-4-8-43)55(71)64-49-18-16-44(37-61-49)45-38-63-66(39-45)22-6-11-50(68)60-21-24-75-26-28-77-30-32-79-34-33-78-31-29-76-27-25-74-23-20-59-47-10-5-9-46-52(47)57(73)67(56(46)72)48-17-19-51(69)65-54(48)70/h2-5,7-10,12-16,18,37-40,48,53,59,62H,6,11,17,19-34,36H2,1H3,(H,60,68)(H,61,64,71)(H,65,69,70)/t40-,48?,53-/m1/s1 |

Clé InChI |

LQIJAIJUUUPTKS-IQRIAUBRSA-N |

SMILES isomérique |

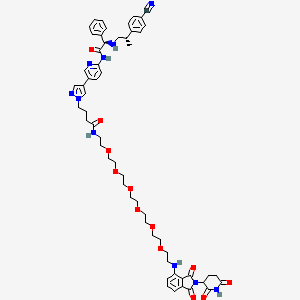

C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)CCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C#N |

SMILES canonique |

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)CCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)C#N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A-associated protein p300 (EP300). This document provides a comprehensive technical overview of the mechanism of action of dCE-1, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflow.

Introduction to this compound (dCE-1)

This compound (dCE-1) is a synthetic molecule engineered to induce the degradation of CBP and EP300 proteins. As a PROTAC, it is composed of three key moieties:

-

A Pomalidomide Ligand: This portion of the molecule binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

-

A CPI-1612 Ligand: CPI-1612 is a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.[3]

-

A PEG6 Linker: A 24-atom polyethylene glycol (PEG) linker connects the pomalidomide and CPI-1612 moieties, facilitating the formation of a ternary complex between the target proteins and the E3 ligase.[3][4]

By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, dCE-1 offers a powerful approach to study the biological functions of CBP/EP300 and explore their potential as therapeutic targets.

Core Mechanism of Action

The mechanism of action of dCE-1 is centered on the PROTAC principle of induced protein degradation. This process can be broken down into the following key steps:

-

Ternary Complex Formation: dCE-1 enters the cell and simultaneously binds to both the CBP/EP300 protein (via the CPI-1612 moiety) and the CRBN E3 ubiquitin ligase (via the pomalidomide moiety). This results in the formation of a transient ternary complex (CBP/EP300 - dCE-1 - CRBN).[3]

-

Ubiquitination of the Target Protein: The proximity induced by the dCE-1 molecule allows the E3 ligase to transfer ubiquitin proteins to lysine residues on the surface of the CBP/EP300 protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome then unfolds and degrades the tagged CBP/EP300 protein into smaller peptides.

-

Catalytic Cycle: After the degradation of the target protein, dCE-1 is released and can bind to another CBP/EP300 protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for potent biological effects at sub-stoichiometric concentrations.

This mechanism effectively eliminates the target proteins from the cell, rather than simply inhibiting their enzymatic activity, providing a distinct and often more profound biological outcome compared to traditional small-molecule inhibitors.

Signaling Pathway

The signaling pathway for dCE-1-mediated degradation of CBP/EP300 is a well-defined process, as illustrated in the diagram below.

Quantitative Data

The efficacy of dCE-1 has been quantified in various cellular assays. The key parameters are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal effective concentration (EC50) for ternary complex formation.

| Parameter | Cell Line | Value (µM) | Description |

| DC50 | LP1 (Human Myeloma) | 1.2 - 1.3 | Concentration for 50% degradation of CBP/EP300.[3][4] |

| EC50 | LP1 (Human Myeloma) | 1.2 | Concentration for 50% maximal ternary complex formation.[4] |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological characterization of dCE-1.

Synthesis of this compound (dCE-1)

The synthesis of dCE-1 involves a multi-step process that can be broadly outlined as follows. For detailed procedures, it is recommended to consult the original publication.[3]

-

Synthesis of the Pomalidomide-Linker Moiety: Pomalidomide is functionalized with a linker containing a terminal amine group. This typically involves standard amide coupling reactions.

-

Synthesis of the CPI-1612-Linker Moiety: CPI-1612 is modified to incorporate a linker with a reactive group, such as a carboxylic acid.

-

Coupling of the Two Moieties: The pomalidomide-linker and CPI-1612-linker fragments are coupled together, often using peptide coupling reagents like HATU, to form the final dCE-1 molecule.

-

Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for DC50 Determination

This protocol describes a typical Western blotting experiment to determine the dose-dependent degradation of CBP/EP300 by dCE-1.

-

Cell Culture and Treatment:

-

Culture LP1 cells in appropriate media and conditions.

-

Seed cells in a multi-well plate at a suitable density.

-

Treat the cells with a serial dilution of dCE-1 (e.g., from 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CBP or EP300 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the logarithm of the dCE-1 concentration and fit a dose-response curve to determine the DC50 value.

-

Experimental Workflow

The characterization of a novel PROTAC like dCE-1 follows a logical progression of experiments to confirm its mechanism of action and quantify its efficacy.

Conclusion

This compound (dCE-1) is a valuable chemical tool for the selective degradation of CBP and EP300 proteins. Its well-defined mechanism of action, leveraging the cellular ubiquitin-proteasome system, allows for the potent and catalytic removal of its target proteins. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and utilize dCE-1 in their studies of CBP/EP300 biology and as a potential starting point for the development of novel therapeutics.

References

Discovery and Synthesis of CBP/EP300 PROTAC Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homologous proteins CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) are critical transcriptional co-activators.[1] They play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and DNA damage response, by acetylating histone and non-histone proteins.[2][3] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[4][5] While traditional small-molecule inhibitors targeting the bromodomain (BRD) or histone acetyltransferase (HAT) domains of CBP/p300 have been developed, they often face challenges related to selectivity and achieving a complete shutdown of protein function.[1][6]

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that overcomes the limitations of occupancy-driven inhibition.[1][7] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach.[8][9] They induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[10][11] This guide provides an in-depth overview of the discovery, synthesis, and characterization of PROTACs targeting CBP/EP300, offering a technical resource for professionals in the field.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[9][11] The PROTAC works by forming a ternary complex, bringing the target protein (CBP/EP300) and the E3 ligase into close proximity.[12][13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated CBP/EP300 is then recognized and degraded by the 26S proteasome.[13] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[12]

Design and Synthesis Strategies

The development of an effective PROTAC is an iterative process involving the careful selection and optimization of its three components.[9][14]

-

CBP/EP300 Ligand (Warhead) : The choice of the warhead determines which domain of CBP/EP300 is targeted. Ligands have been developed for both the bromodomain (BRD) and the histone acetyltransferase (HAT) catalytic domain.[10][15]

-

E3 Ligase Ligand : The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[13] Ligands for these include thalidomide and its analogs (for CRBN) and derivatives of the HIF-1α peptide (for VHL).[13][15] The choice of E3 ligase can significantly impact degradation efficiency and selectivity.

-

Linker : The linker is a critical determinant of PROTAC activity. Its length, composition, and attachment points influence the stability and geometry of the ternary complex.[8][10] Linker optimization is often an empirical process, involving the synthesis of a library of PROTACs with varying linkers (e.g., polyethylene glycol (PEG) or aliphatic chains) to identify the optimal connection.[8][15] For instance, studies have shown that for HAT-targeting degraders, a linker of at least 21 atoms was required for activity.[8][10]

Key CBP/EP300 PROTAC Degraders: Quantitative Data

Several potent and selective CBP/EP300 degraders have been reported in the literature. Their efficacy is typically quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

| Degrader | Target Ligand (Domain) | E3 Ligase | Cell Line | CBP DC₅₀ | p300 DC₅₀ | Dₘₐₓ | Citation(s) |

| JET-209 | Bromodomain | CRBN | RS4;11 | 0.05 nM | 0.2 nM | >95% | [4][5] |

| dCE-2 | Bromodomain | CRBN | LP1 | 40 nM | - | >85% (CBP) | [12][15][17] |

| dCBP-1 | Bromodomain | CRBN | SK-HEP-1 | - | - | - | [16] |

| MJP6412 | Bromodomain | CRBN | VCaP | 1.2-3.7 nM | 1.6-3.4 nM | 82-89% | [16][18] |

| QC-182 | Bromodomain (CCS1477) | CRBN | SK-HEP-1 | 93 nM | - | - | [16] |

| dCE-1 | HAT (CPI-1612) | CRBN | - | Active | Active | - | [8][10] |

Note: Data is often cell-line and time-point dependent. The table presents representative values for comparison.

Experimental Protocols and Characterization

A series of biochemical and cellular assays are required to characterize a novel PROTAC degrader fully.

General Synthesis Protocol

The synthesis of a PROTAC is a multi-step process, typically involving the separate synthesis of the target ligand and E3 ligase ligand, each with a functional group handle for linker attachment. The final step is the conjugation of these two fragments via the linker.

-

Ligand Synthesis : Synthesize the CBP/EP300 binder and the E3 ligase binder based on established chemical routes. A reactive functional group (e.g., an amine, carboxylic acid, or alkyne) is incorporated at a position known to tolerate modification without disrupting binding affinity.

-

Linker Synthesis : Synthesize a linker of desired length and composition (e.g., an alkyl chain or PEG chain) with complementary reactive groups at both ends.

-

Conjugation : React the target ligand, linker, and E3 ligase ligand in a stepwise or one-pot reaction. Common conjugation chemistries include amide bond formation, click chemistry, or etherification.

-

Purification and Characterization : Purify the final PROTAC compound using techniques like High-Performance Liquid Chromatography (HPLC). Confirm its identity and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

-

Cell Culture and Treatment : Plate cells (e.g., RS4;11, LP1) at an appropriate density and allow them to adhere overnight.[4][15] Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 16, or 24 hours).[4][12]

-

Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH, VDAC1).[4] Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Ternary Complex and Cooperativity Assays

Confirming that the PROTAC induces a stable ternary complex is crucial.

-

TR-FRET Assay : Time-Resolved Förster Resonance Energy Transfer (TR-FRET) can be used to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[12][15] This assay helps in quantifying the cooperativity (α), which is a measure of how much the binding of one protein partner enhances the binding of the other.[12]

-

Co-immunoprecipitation (Co-IP) : This technique can be used to demonstrate the PROTAC-dependent interaction between CBP/EP300 and the E3 ligase within the cellular context.

Cell Viability Assays

To assess the functional consequence of CBP/EP300 degradation, cell growth inhibition is measured.

-

Cell Plating : Seed cancer cell lines in 96-well plates.

-

Compound Treatment : Treat cells with a range of PROTAC concentrations for a period of 3 to 7 days.

-

Viability Measurement : Use reagents like CellTiter-Glo® or MTS to measure the relative number of viable cells, which is often based on quantifying ATP levels or metabolic activity.

-

IC₅₀/GI₅₀ Calculation : Plot the cell viability against the compound concentration to calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

CBP/EP300 Signaling Pathways

CBP and p300 act as central hubs in gene regulation, integrating signals from multiple pathways crucial for cell fate.[2] They do not bind DNA directly but are recruited by a vast number of transcription factors to acetylate histones, leading to a more open chromatin structure and enhanced gene expression. Key pathways regulated by CBP/p300 include:

-

p53 Signaling : CBP/p300 acetylate the tumor suppressor p53, which stabilizes the protein and enhances its transcriptional activity to govern processes like cell-cycle arrest and apoptosis.[2]

-

NF-κB Signaling : They acetylate components of the NF-κB pathway, such as the p65/RelA subunit, to increase its DNA-binding and transcriptional activity, promoting cell survival and inflammation.[2]

-

Hormone Receptor Signaling : CBP/p300 are key coactivators for nuclear hormone receptors like the Androgen Receptor (AR), which is critical in prostate cancer.[18] Degrading CBP/p300 can thus inhibit AR-mediated transcription.

Conclusion and Future Outlook

The development of PROTACs targeting CBP and EP300 represents a significant advancement in epigenetic drug discovery. These molecules have demonstrated exceptional potency, with compounds like JET-209 achieving sub-nanomolar degradation.[4][5] Furthermore, the PROTAC modality offers a unique opportunity to engineer selectivity between the highly homologous CBP and p300 proteins, a feat that has been challenging for traditional inhibitors.[19] This could allow for more precise therapeutic interventions, potentially exploiting synthetic lethalities in cancers with mutations in one of the paralogs.[6]

Future research will likely focus on developing orally bioavailable degraders, understanding and mitigating potential resistance mechanisms, and exploring their efficacy in a wider range of diseases. The continued refinement of linker technology and the exploration of novel E3 ligase recruiters will further expand the power and scope of CBP/EP300-targeting PROTACs, bringing this promising therapeutic strategy closer to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 7. Recent Advances in CBP/EP300 Degraders | CHIMIA [chimia.ch]

- 8. Discovery and Characterization of Active CBP/EP300 Degraders Targeting the HAT Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promegaconnections.com [promegaconnections.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PROTAC Design [protocols.io]

- 12. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. urotoday.com [urotoday.com]

- 19. youtube.com [youtube.com]

The Pivotal Role of Pomalidomide as a Cereblon E3 Ligase Ligand in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase to the protein of interest. Pomalidomide, a derivative of thalidomide, has garnered significant attention as a highly effective ligand for the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of the core principles and practical applications of pomalidomide in PROTAC design and development. We will delve into its mechanism of action, quantitative binding and degradation data, detailed experimental protocols for its characterization, and the signaling pathways impacted by this powerful class of molecules.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a linker, and the pomalidomide moiety that recruits the CRBN E3 ligase. By simultaneously binding to both the POI and CRBN, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein. The following tables summarize key quantitative data for pomalidomide and various pomalidomide-based PROTACs.

Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[2] | ~1.2-3 µM[3] | Competitive Titration, TR-FRET[2][3] |

| Lenalidomide | ~178 nM[2] | ~3 µM[3] | Competitive Titration[2][3] |

| Thalidomide | ~250 nM[2] | - | Competitive Titration[2] |

Table 2: Degradation Potency of Pomalidomide-Based PROTACs Targeting EGFR

| PROTAC | Target | Cell Line | DC50 | Dmax |

| Compound 16 | EGFRWT & EGFRT790M | A549 | - | 96% at 72h |

| PROTAC 17 | EGFR mutant | HCC827 | 11 nM | - |

| PROTAC 17 | EGFR mutant | H3255 | 25 nM | - |

| PROTAC 3 | EGFRDel19 | HCC827 | 11.7 nM | - |

| PROTAC 3 | EGFRL858R | H3255 | 22.3 nM | - |

Table 3: Degradation Potency of a Pomalidomide-Based PROTAC Targeting KRAS G12C

| PROTAC | Target | Cell Line | DC50 |

| KP-14 | KRAS G12C | NCI-H358 | ≈1.25 µM |

Table 4: Degradation Potency of a Pomalidomide-Based PROTAC Targeting PI3K/mTOR

| PROTAC | Target | Cell Line | DC50 |

| GP262 | PI3K | MDA-MB-231 | 42.23–227.4 nM |

| GP262 | mTOR | MDA-MB-231 | 45.4 nM |

Signaling Pathways Modulated by Pomalidomide-Based PROTACs

By degrading key signaling proteins, pomalidomide-based PROTACs can effectively modulate entire signaling cascades implicated in cancer and other diseases.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[4] Pomalidomide-based PROTACs targeting EGFR can effectively degrade the receptor, thereby inhibiting these oncogenic signaling cascades.[4]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Pomalidomide-based PROTACs designed to degrade key components of this pathway, such as PI3K and mTOR, offer a powerful therapeutic strategy.[5]

Experimental Protocols

The development and characterization of pomalidomide-based PROTACs rely on a suite of robust experimental techniques. The following sections provide detailed methodologies for key assays.

Western Blot for Protein Degradation

This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[1]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[6]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is a crucial technique to confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase).

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or a vehicle control for 4-6 hours.[7]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[7]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight. Capture the antibody-protein complexes using Protein A/G agarose beads.[7]

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the POI, the E3 ligase, and other components of the complex. The detection of the POI in the E3 ligase immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.[7]

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive method to monitor protein-protein interactions in live cells.

Methodology:

-

Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).[8]

-

Compound Treatment: Treat the transfected cells with serial dilutions of the PROTAC.[8]

-

Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) and the Nano-Glo® Live Cell Substrate (luciferase substrate).[8]

-

Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[8]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-induced increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response).[8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust biochemical assay to quantify the formation of the ternary complex in vitro.

Methodology:

-

Reagent Preparation: Prepare solutions of the purified target protein (e.g., GST-tagged), the purified E3 ligase complex (e.g., His-tagged CRBN/DDB1), a terbium-labeled anti-tag antibody (donor), and a fluorescently labeled anti-tag antibody (acceptor).[9]

-

Assay Setup: In a microplate, combine the proteins, antibodies, and serial dilutions of the PROTAC.

-

Incubation: Incubate the plate to allow for ternary complex formation.

-

Signal Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio signifies ternary complex formation.[9]

Synthesis of Pomalidomide-Based PROTACs

The synthesis of a pomalidomide-based PROTAC typically involves the functionalization of pomalidomide to introduce a linker, followed by conjugation to a ligand for the protein of interest.

A common strategy involves introducing an azide or alkyne group onto the pomalidomide scaffold, which can then be readily conjugated to a POI ligand bearing the complementary functional group via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[10]

Off-Target Effects and Future Directions

A critical consideration in the development of pomalidomide-based PROTACs is the potential for off-target degradation of other proteins, particularly zinc-finger (ZF) transcription factors, which are known neosubstrates of the CRBN-pomalidomide complex.[11] Strategies to mitigate these off-target effects include modifying the pomalidomide scaffold, for instance, at the C5 position of the phthalimide ring, to sterically hinder the binding of ZF proteins while maintaining CRBN engagement.[11][12]

Future research will continue to focus on the rational design of more selective and potent pomalidomide-based PROTACs, the exploration of novel E3 ligase ligands, and the expansion of the "degradable" proteome to address a wider range of diseases.

Conclusion

Pomalidomide has proven to be an invaluable tool in the field of targeted protein degradation. Its high affinity for Cereblon and its well-characterized mechanism of action have made it a cornerstone for the development of a multitude of PROTACs against a diverse array of therapeutic targets. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug developers working to harness the power of pomalidomide in creating the next generation of protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Strategic Imperative of PEG Linkers in PROTAC Design: Enhancing Solubility and Optimizing Efficacy

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

A critical hurdle in the development of PROTACs is their frequently poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[2] Poor solubility can impede reliable in vitro testing, lead to suboptimal pharmacokinetic profiles, and ultimately hinder clinical translation. The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC molecule with water. This enhanced hydrophilicity can lead to a significant improvement in aqueous solubility.[4][5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[6] The length and flexibility of the linker are critical determinants of the stability and productivity of this complex. A linker that is too short may result in steric clashes between the two proteins, preventing the formation of a viable complex.[7] Conversely, an excessively long linker can lead to a high entropic penalty upon binding, resulting in a less stable complex and reduced degradation efficiency.[6] PEG linkers offer a modular and straightforward approach to systematically vary the linker length, allowing for the empirical determination of the optimal distance and geometry for efficient ternary complex formation and subsequent protein degradation.[6]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC 1 | 2 PEG units | 850 | 3.5 | 150 | 4 | 12 |

| PROTAC 2 | 4 PEG units | 938 | 3.1 | 168 | 4 | 14 |

| PROTAC 3 | 6 PEG units | 1026 | 2.7 | 186 | 4 | 16 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Impact of PEG Linker Length on Degradation of TBK1

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Data from a study on TBK1-targeting PROTACs, demonstrating that a 21-atom linker provided the highest potency.[8][9]

Table 3: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| ERα-PROTAC 1 | 12 | >1000 | <10% |

| ERα-PROTAC 2 | 16 | 10 | >95% |

| ERα-PROTAC 3 | 20 | 50 | ~90% |

Data from a study by Cyrus et al. on ERα-targeting PROTACs, highlighting the optimal linker length for potent degradation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.

Materials:

-

PROTAC compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Organic solvent for stock solution (e.g., DMSO)

Procedure:

-

Add an excess amount of the solid PROTAC compound to a glass vial.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a standard curve of the PROTAC compound of known concentrations.

-

Analyze the concentration of the PROTAC in the supernatant using a validated HPLC method or UV-Vis spectrophotometry.

-

The measured concentration represents the thermodynamic solubility of the PROTAC under the tested conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[10]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)[11]

-

Phosphate Buffered Saline (PBS), pH 7.4[11]

-

Test compounds and control compounds (high and low permeability)

-

UV-Vis spectrophotometer or LC-MS/MS for analysis[11]

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[11]

-

Prepare the dosing solutions of the test and control compounds in PBS.[11]

-

Fill the wells of the acceptor plate with fresh PBS.

-

Add the dosing solutions to the wells of the donor plate.[11]

-

Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich".[11]

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[11]

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Where V_D is the volume of the donor compartment, V_A is the volume of the acceptor compartment, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport.[11]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds and control compounds

-

LC-MS/MS for analysis

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[11]

-

Prepare the dosing solutions of the test and control compounds in HBSS.

-

For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[11]

-

For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[11]

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

-

At the end of the incubation, collect samples from the donor and receiver chambers.[11]

-

Determine the concentration of the compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions:

Papp = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 is often indicative of active efflux.[11]

Western Blot for PROTAC-Induced Degradation

Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[12]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)[12]

-

Phosphate-buffered saline (PBS), ice-cold[12]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

-

BCA protein assay kit[12]

-

Laemmli sample buffer[12]

-

SDS-PAGE gels, electrophoresis and transfer apparatus[12]

-

PVDF or nitrocellulose membranes[12]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[13]

-

Detection and Analysis: Wash the membrane and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The systematic evaluation of PEG linker length and composition, guided by the robust experimental protocols outlined in this guide, is a critical step in unlocking the full therapeutic potential of this transformative technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PAMPA | Evotec [evotec.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

CPI-1612 as a Warhead for Targeting Histone Acetyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] As an acetyl-CoA competitive inhibitor, CPI-1612 represents a significant advancement in the development of chemical probes to investigate the biological functions of p300/CBP and as a potential therapeutic agent in oncology.[4] This technical guide provides a comprehensive overview of CPI-1612, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. Furthermore, it visualizes the critical role of p300/CBP in the androgen receptor signaling pathway, a key target for CPI-1612's anti-cancer effects.

Introduction to CPI-1612

The histone acetyltransferases p300 (also known as EP300 or KAT3A) and its paralog CBP (also known as CREBBP or KAT3B) are master transcriptional co-regulators that play a pivotal role in a multitude of cellular processes, including cell cycle progression, differentiation, and DNA repair.[1][5] They function by acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[6] Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[7]

CPI-1612 emerged from the optimization of an earlier indole-based lead compound.[1][8] By replacing the indole scaffold with an aminopyridine core, significant improvements in potency, solubility, and oral bioavailability were achieved.[1][2] CPI-1612 is characterized as a highly potent inhibitor of p300/CBP HAT activity with demonstrated efficacy in preclinical cancer models.[1][8]

Mechanism of Action

CPI-1612 functions as an acetyl-CoA competitive inhibitor of p300/CBP.[4] This means that it binds to the active site of the HAT domain, the same site that the cofactor acetyl-CoA would normally bind. By occupying this site, CPI-1612 prevents the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone protein substrates. This leads to a reduction in histone acetylation, most notably at key sites such as H3K18 and H3K27, which are associated with active enhancers and promoters.[6] The inhibition of this acetylation ultimately results in the downregulation of gene transcription programs that are dependent on p300/CBP activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data for CPI-1612, showcasing its potency, cellular activity, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of CPI-1612

| Assay | Target/Cell Line | Parameter | Value | Reference |

| Biochemical HAT Assay (SPA) | EP300 (full length) | IC50 | <0.5 nM | [5][9] |

| Biochemical HAT Assay (SPA) | CBP (full length) | IC50 | 2.9 nM | [5][9] |

| Biochemical HAT Assay | EP300 HAT domain | IC50 | 8.0 nM / 8.1 nM | [10][11] |

| Cellular H3K18Ac Assay (MSD) | HCT-116 cells | EC50 | 14 nM | [5][9] |

| Cell Proliferation Assay | JEKO-1 cells | GI50 | <7.9 nM | [5][9] |

| Cell Proliferation Assay | LP-1 cells | GI50 | 5 nM | [9] |

Table 2: Selectivity Profile of CPI-1612

| Target | IC50 | Reference |

| Tip60 | No inhibition | [1] |

| HAT1 | No inhibition | [1] |

| PCAF | No inhibition | [1] |

| MYST2 | No inhibition | [1] |

| MYST3 | No inhibition | [1] |

| MYST4 | No inhibition | [1] |

| GCN5L2 | No inhibition | [1] |

| hERG | 10.4 µM | [1][12] |

| CYP2C8 | 1.9 µM | [1][12] |

| CYP2C19 | 2.7 µM | [1][12] |

| CYP2B6 | 8.2 µM | [12] |

| CYP2C9 | 6.6 µM | [12] |

| CYP2D6 | 34 µM | [12] |

| CYP1A2 | >50 µM | [12] |

| CYP3A4 | >50 µM | [12] |

Table 3: In Vivo Efficacy of CPI-1612 in JEKO-1 Mantle Cell Lymphoma Xenograft Model

| Dose | Schedule | Tumor Growth Inhibition (TGI) | Pharmacodynamic Effects | Reference |

| 0.5 mg/kg | PO, BID | 67% | Reduction of H3K27Ac in plasma and H3K18Ac in tumor | [1][8][9] |

Table 4: Pharmacokinetic Parameters of CPI-1612

| Species | Dose | Clearance (L/h/kg) | Vss (L/kg) | T1/2 (h) | F% | AUC/dose (h·mg/mL) | Brain-to-Plasma Ratio | Reference |

| Mouse | 1 mg/kg IV; 5 mg/kg PO | 3.8 | 2.0 | 0.98 | 79 | 211 | 0.35 | [1][8] |

| Rat | 1.0 mg/kg IV; 5.0 mg/kg PO | 2.6 | 1.8 | 1.2 | 9 | 35.6 | - | [1] |

| Dog | 0.5 mg/kg IV; 1.0 mg/kg PO | 0.42 | 3.7 | 5.5 | 71 | 1691 | - | [1] |

Signaling Pathway: p300/CBP in Androgen Receptor Signaling

p300/CBP are crucial co-activators for the Androgen Receptor (AR), a key driver of prostate cancer.[6][13] The following diagram illustrates the role of p300/CBP in the AR signaling pathway and the point of intervention for CPI-1612.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CPI-1612.

Biochemical Histone Acetyltransferase (HAT) Assay (Scintillation Proximity Assay - SPA)

This assay measures the enzymatic activity of p300/CBP by quantifying the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a biotinylated histone peptide substrate.

Materials:

-

Recombinant full-length p300 or CBP enzyme

-

Biotinylated histone H4 peptide substrate

-

[³H]-acetyl-CoA

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Stop buffer (e.g., containing a high concentration of unlabeled acetyl-CoA and a general HAT inhibitor)

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of CPI-1612 in DMSO and then dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the p300 or CBP enzyme, biotinylated histone H4 peptide, and the CPI-1612 dilution (or DMSO for control).

-

Initiate the reaction by adding [³H]-acetyl-CoA.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop buffer.

-

Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubate the plate at room temperature for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each CPI-1612 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Assay (Meso Scale Discovery - MSD)

This electrochemiluminescence-based assay quantifies the levels of a specific histone acetylation mark (e.g., H3K18ac) in cell lysates.

Materials:

-

HCT-116 cells

-

Cell culture medium and reagents

-

CPI-1612

-

Lysis buffer with protease and phosphatase inhibitors

-

MSD plates pre-coated with a capture antibody for total Histone H3

-

SULFO-TAG labeled detection antibody specific for H3K18ac

-

MSD Read Buffer

-

MSD instrument

Procedure:

-

Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CPI-1612 (or DMSO for control) for the desired time (e.g., 2 hours).

-

Wash the cells with PBS and lyse them directly in the wells with lysis buffer.

-

Transfer the lysates to a pre-coated MSD plate.

-

Incubate the plate for 1-2 hours at room temperature with shaking.

-

Wash the plate according to the manufacturer's protocol.

-

Add the SULFO-TAG labeled detection antibody and incubate for 1-2 hours with shaking.

-

Wash the plate again.

-

Add MSD Read Buffer to each well and immediately read the plate on an MSD instrument.

-

The instrument measures the intensity of the emitted light, which is proportional to the amount of H3K18ac.

-

Normalize the H3K18ac signal to the total H3 signal (if using a multiplex plate) or to a housekeeping protein.

-

Calculate the percent reduction in H3K18ac for each CPI-1612 concentration and determine the EC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[14]

Materials:

-

JEKO-1 cells

-

Cell culture medium and reagents

-

CPI-1612

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed JEKO-1 cells in an opaque-walled 96-well plate at a density optimized for logarithmic growth over the assay period.[1]

-

Treat the cells with serial dilutions of CPI-1612 (or DMSO for control).

-

Incubate the plate for the desired duration (e.g., 72 hours).[9]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percent growth inhibition for each CPI-1612 concentration relative to the DMSO control and determine the GI50 value.

In Vivo Xenograft Study

This protocol outlines the establishment of a JEKO-1 mantle cell lymphoma xenograft model in mice to evaluate the in vivo efficacy of CPI-1612.

Materials:

-

JEKO-1 human mantle cell lymphoma cells

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)[9][12]

-

Matrigel

-

CPI-1612 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Standard animal housing and handling equipment

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Prepare the CPI-1612 formulation and vehicle control.

-

Administer CPI-1612 (e.g., 0.5 mg/kg) or vehicle control orally (PO) twice daily (BID).[1]

-

-

Efficacy and Pharmacodynamic Evaluation:

-

Continue treatment for the specified duration (e.g., 28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Collect blood samples for plasma analysis and tumor tissue for pharmacodynamic marker analysis (e.g., H3K18ac levels by MSD or immunohistochemistry).

-

Calculate the percent tumor growth inhibition (TGI) for the CPI-1612 treated group compared to the vehicle control group.

-

Pharmacokinetic Analysis

This protocol describes a typical procedure for determining the pharmacokinetic profile of CPI-1612 in mice.

Materials:

-

CD-1 mice

-

CPI-1612 formulation for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a single dose of CPI-1612 to two groups of mice via IV and PO routes.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma and store at -80°C until analysis.[2]

-

-

Bioanalysis:

-

Quantify the concentration of CPI-1612 in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Parameter Calculation:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vss), half-life (T1/2), and bioavailability (F%).

-

Conclusion

CPI-1612 is a highly potent and selective inhibitor of p300/CBP histone acetyltransferases with excellent drug-like properties. Its well-characterized mechanism of action, combined with its demonstrated in vitro and in vivo activity, makes it an invaluable tool for researchers studying the roles of p300/CBP in health and disease. The detailed protocols provided in this guide are intended to facilitate the further investigation and application of CPI-1612 in the fields of epigenetics and drug discovery. The continued exploration of CPI-1612 and similar compounds holds significant promise for the development of novel therapeutic strategies for cancer and other diseases driven by p300/CBP dysregulation.

References

- 1. benchchem.com [benchchem.com]

- 2. unmc.edu [unmc.edu]

- 3. Assay Development Assays | Meso Scale Discovery [mesoscale.com]

- 4. 2.3. Determination of IC50 Values [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. insights.inotiv.com [insights.inotiv.com]

- 9. researchgate.net [researchgate.net]

- 10. ch.promega.com [ch.promega.com]

- 11. xenograft.org [xenograft.org]

- 12. researchgate.net [researchgate.net]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Unveiling the Core Principles of Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism, harnessing the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] This in-depth technical guide elucidates the fundamental principles of PROTAC technology, from its mechanism of action and core components to key experimental protocols and data interpretation, providing a comprehensive resource for professionals in the field.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering the potential for greater efficacy at lower doses compared to traditional inhibitors.[6]

One of the most significant advantages of PROTACs is their ability to target proteins previously considered "undruggable."[7] As they do not require binding to a functional or active site to exert their effect, PROTACs can target scaffolding proteins, transcription factors, and other non-enzymatic proteins that have proven challenging for conventional drug discovery approaches.[1]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of PROTACs is intrinsically linked to their ability to co-opt the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3] The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein, marking them for destruction by the 26S proteasome.[1]

The key steps in PROTAC-mediated protein degradation are as follows:

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[7][8] The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[6]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted by the 26S proteasome, a large protein complex that unfolds and degrades the protein into small peptides.[6]

-

Recycling of the PROTAC: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[6]

Core Components of a PROTAC

The modular nature of PROTACs allows for a systematic approach to their design and optimization.[9] Each of the three components plays a crucial role in the overall efficacy of the degrader.

-

Warhead (POI Ligand): This component binds to the protein of interest. The affinity and selectivity of the warhead for the POI are important factors, although high affinity is not always necessary for potent degradation.[7] In many cases, previously developed inhibitors that failed in the clinic due to insufficient potency can be repurposed as warheads for PROTACs.[6]

-

E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The majority of PROTACs developed to date utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[9] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.

-

Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical determinants of a PROTAC's activity.[10][11][12] The linker must be optimized to allow for the formation of a stable and productive ternary complex, and it also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][]

Quantitative Analysis of PROTAC Performance

The evaluation of PROTAC efficacy involves a series of quantitative assays to determine key parameters such as degradation efficiency, binding affinities, and ternary complex formation.

Table 1: PROTAC Degradation Efficiency (DC50 and Dmax)

DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein, while Dmax represents the maximum percentage of protein degradation achieved.[7][14]

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| GP262 | p110α | VHL | MDA-MB-231 | 227.4 | 71.3 |

| GP262 | p110γ | VHL | MDA-MB-231 | 42.23 | 88.6 |

| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 |

| GP262 | PI3Kγ | VHL | THP-1 | 88.4 | >70 |

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 |

| RC-3 | BTK | CRBN | Mino | <10 | >85 |

| IR-2 | BTK | CRBN | Mino | <10 | >85 |

Data sourced from multiple studies for illustrative purposes.[15][16]

Table 2: PROTAC Binary Binding Affinities (Kd)

The dissociation constant (Kd) measures the binding affinity of the PROTAC for its individual binding partners, the POI and the E3 ligase.

| PROTAC | Binding Partner | Technique | Kd (μM) |

| Product 6 | CCL5 | SPR | 4.75 |

| Product 8 | CCL5 | SPR | 9.48 |

| Product 10 | CCL5 | SPR | 11.3 |

Illustrative data showing a range of binding affinities.[17]

Table 3: PROTAC Ternary Complex Cooperativity (α)

Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[1][3][8]

| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) |

| ACBI1 | SMARCA2 | VHL | 26 |

| PROTAC 1 | SMARCA2 | VHL | 3.2 |

| MZ1 | Brd4(2) | VHL | 15 |

| 15b | Brd4(2) | VHL | 15 |

Data highlights the variability in cooperativity for different PROTACs.[1][8]

Table 4: Impact of Linker Length on PROTAC Efficacy

The length of the linker can significantly influence the degradation efficiency of a PROTAC.

| PROTAC | Target Protein | Linker Length (atoms) | Degradation Efficacy |

| ER-α PROTAC | ER-α | 12 | Moderate |

| ER-α PROTAC | ER-α | 16 | Optimal |

| ER-α PROTAC | ER-α | 20 | Reduced |

Generalized data illustrating the trend observed in linker optimization studies.[18]

Table 5: Pharmacokinetic Properties of an Orally Bioavailable PROTAC

Developing orally bioavailable PROTACs is a key challenge in the field. This table presents pharmacokinetic data for a successful example.

| PROTAC | Administration | Dose (mg/kg) | AUC (ng·h/mL) | T1/2 (h) |

| ARV-471 | Oral | 30 | 5717 | 28 |

Data for the orally bioavailable ER degrader ARV-471.[19]

Experimental Protocols for PROTAC Characterization

A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs.

Protocol 1: Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include a vehicle-only control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with a secondary antibody.

-

Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[7][9][20]

Protocol 2: Proximity-Based Assays for Ternary Complex Formation (TR-FRET and AlphaLISA)

These assays measure the formation of the ternary complex in a homogeneous format.

Materials:

-

Purified POI and E3 ligase proteins, often with affinity tags (e.g., His, GST)

-

Labeled antibodies or detection reagents (e.g., Europium-labeled anti-tag antibody and ULight-labeled acceptor for TR-FRET; AlphaLISA acceptor beads and streptavidin-coated donor beads)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of detecting TR-FRET or AlphaLISA signals

Methodology:

-

Assay Setup: In a microplate, combine the purified POI, E3 ligase, and a serial dilution of the PROTAC.

-

Addition of Detection Reagents: Add the appropriate TR-FRET or AlphaLISA detection reagents.

-

Incubation: Incubate the plate at room temperature to allow for complex formation and signal development.

-

Signal Detection: Read the plate on a compatible microplate reader.

-

Data Analysis: The signal is plotted against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[21][22][23]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity

ITC directly measures the heat changes associated with binding events, providing thermodynamic data.

Materials:

-

Purified proteins (POI and E3 ligase)

-

PROTAC compound

-

Dialysis buffer

-

Isothermal titration calorimeter

Methodology:

-

Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer.

-

Binary Titrations: To determine the binary binding affinities, titrate the PROTAC into the POI solution and, in a separate experiment, into the E3 ligase solution.

-

Ternary Titration: To measure cooperativity, titrate the POI into a solution containing the E3 ligase and a saturating concentration of the PROTAC.

-

Data Analysis: The heat changes are measured after each injection and plotted against the molar ratio of the reactants. The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. Cooperativity (α) is calculated from the binary and ternary binding affinities.[4][24][25][26]

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the kinetics of binding events.

Materials:

-

Purified proteins (POI and E3 ligase)

-

PROTAC compound

-

SPR instrument and sensor chips

-

Running buffer

Methodology:

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

-

Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the chip to measure its binding to the immobilized protein.

-

Ternary Interaction Analysis: To analyze the ternary complex, pre-incubate the PROTAC with the POI and flow the mixture over the chip with the immobilized E3 ligase.

-

Data Analysis: The change in the refractive index upon binding is measured over time, generating sensorgrams. These are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][27][28][29]

Logical and Experimental Workflows

The development and characterization of a novel PROTAC typically follow a structured workflow.

Conclusion and Future Perspectives

PROTAC technology has ushered in a new era of targeted protein degradation, offering a powerful strategy to address a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[3] The continued development of novel E3 ligase ligands, a deeper understanding of the principles governing ternary complex formation, and advancements in linker technology will further expand the applicability of this exciting modality. As more PROTACs progress through clinical trials, the full therapeutic potential of this game-changing technology will be realized, offering new hope for patients with previously untreatable conditions.

References

- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]